Dibenzofuran-3-yl(phenyl)methanone
Overview
Description
“Dibenzofuran-3-yl(phenyl)methanone” is a chemical compound with the molecular formula C19H12O2 . It is also known as Methanone, (3-methylphenyl)phenyl- .
Synthesis Analysis
The synthesis of dibenzofuran compounds has been a topic of interest in recent years. One method involves creating the C–O bond of the furan ring. Another approach involves the formation of dibenzofurans by cyclizing diarylether derivatives . A series of novel {5-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives has been synthesized with high yields .Molecular Structure Analysis
The molecular structure of “Dibenzofuran-3-yl(phenyl)methanone” can be represented by the SMILES notation:c1ccc(cc1)C(=O)c2ccc3c4ccccc4oc3c2
. The structure determination and refinements of similar compounds have been carried out using methods like SHELXS-2018/3 .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
“Dibenzofuran-3-yl(phenyl)methanone” is a derivative of benzophenone, which has been used in the molecular design of OLED materials . OLEDs have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies . The thin and flexible design of OLEDs enables the development of innovative lighting solutions .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone, the core structure in “Dibenzofuran-3-yl(phenyl)methanone”, functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .
Organic Semiconductors
The benzophenone core in “Dibenzofuran-3-yl(phenyl)methanone” has attracted much attention as a fragment for the synthesis of organic semiconductors . Organic semiconductors have potential applications in various electronic devices, including transistors, solar cells, and sensors .
Anti-Tumor Activity
Benzofuran compounds, such as “Dibenzofuran-3-yl(phenyl)methanone”, have shown strong biological activities such as anti-tumor . These substances are potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds have demonstrated antibacterial activity . This makes “Dibenzofuran-3-yl(phenyl)methanone” a potential candidate for the development of new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran compounds have shown anti-oxidative activity . This suggests that “Dibenzofuran-3-yl(phenyl)methanone” could be used in the development of drugs or supplements to combat oxidative stress .
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . This indicates that “Dibenzofuran-3-yl(phenyl)methanone” could be a potential candidate for the development of new antiviral drugs .
Synthesis of Complex Benzofuran Derivatives
“Dibenzofuran-3-yl(phenyl)methanone” could be used in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications. They are considered potential natural drug lead compounds . Future research could focus on exploring the biological activities of “Dibenzofuran-3-yl(phenyl)methanone” and its derivatives, and developing novel methods for their synthesis .
Mechanism of Action
Target of Action
Dibenzofuran-3-yl(phenyl)methanone is a novel inhibitor of SIRT1 , a NAD+ dependent deacetylase . SIRT1 plays a crucial role in various biological processes, including aging, inflammation, energy metabolism, and stress resistance .
Mode of Action
The compound interacts with its target, SIRT1, by binding in the C-pocket of SIRT1 . This interaction involves hydrophobic interactions with residues Phe273, Phe312, and Ile347 . The introduction of a hydroxyl group to the meta position of the phenyl ring may form a hydrogen bond with Asn346 . This binding mode has been validated by structural modifications and kinetic studies .
Pharmacokinetics
The compound’s physical and chemical properties, such as its molecular weight (27229700), density (1245g/cm3), and boiling point (4467ºC at 760mmHg) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
The binding of Dibenzofuran-3-yl(phenyl)methanone in the C-pocket of SIRT1 blocks the transformation of NAD+ to a productive conformation, thereby inhibiting the deacetylase activity of SIRT1 . This results in the up-regulation of p53 acetylation at the cellular level .
properties
IUPAC Name |
dibenzofuran-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-19(13-6-2-1-3-7-13)14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGHMCNGJGYVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274734 | |
Record name | dibenzofuran-3-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzofuran-3-yl(phenyl)methanone | |
CAS RN |
6407-29-0 | |
Record name | dibenzofuran-3-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50274734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZOYLDIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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